molecular formula C6H14N4O B13303580 N'-hydroxy-2-(piperazin-1-yl)ethanimidamide

N'-hydroxy-2-(piperazin-1-yl)ethanimidamide

Cat. No.: B13303580
M. Wt: 158.20 g/mol
InChI Key: LJXMYVZZTUFHAD-UHFFFAOYSA-N
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Description

N’-hydroxy-2-(piperazin-1-yl)ethanimidamide is a chemical compound with the molecular formula C6H14N4O It is known for its unique structure, which includes a piperazine ring and a hydroxyethanimidamide group

Properties

Molecular Formula

C6H14N4O

Molecular Weight

158.20 g/mol

IUPAC Name

N'-hydroxy-2-piperazin-1-ylethanimidamide

InChI

InChI=1S/C6H14N4O/c7-6(9-11)5-10-3-1-8-2-4-10/h8,11H,1-5H2,(H2,7,9)

InChI Key

LJXMYVZZTUFHAD-UHFFFAOYSA-N

Isomeric SMILES

C1CN(CCN1)C/C(=N/O)/N

Canonical SMILES

C1CN(CCN1)CC(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-(piperazin-1-yl)ethanimidamide typically involves the reaction of piperazine with an appropriate precursor, such as an ethanimidamide derivative. The reaction conditions often include the use of solvents like ethanol or methanol and may require the presence of catalysts or reagents to facilitate the reaction. The process generally involves heating the reaction mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion .

Industrial Production Methods

Industrial production of N’-hydroxy-2-(piperazin-1-yl)ethanimidamide follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and yield. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-(piperazin-1-yl)ethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-hydroxy-2-(piperazin-1-yl)ethanimidamide oxides, while substitution reactions can introduce various functional groups into the piperazine ring .

Scientific Research Applications

N’-hydroxy-2-(piperazin-1-yl)ethanimidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-hydroxy-2-(piperazin-1-yl)ethanimidamide involves its interaction with specific molecular targets. The hydroxyethanimidamide group can form hydrogen bonds with target molecules, while the piperazine ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-hydroxy-2-(piperazin-1-yl)ethanimidamide is unique due to its specific combination of a piperazine ring and a hydroxyethanimidamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

N'-hydroxy-2-(piperazin-1-yl)ethanimidamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a hydroxylamine functional group, a piperazine ring, and an ethanimidamide backbone. The presence of these functional groups suggests that the compound may interact with various biological targets, making it a candidate for further pharmacological exploration.

The mechanism of action for this compound involves its ability to form hydrogen bonds with target molecules due to its hydroxyethanimidamide group. The piperazine ring contributes to structural stability, which can modulate the activity of enzymes or receptors involved in various biological processes .

Biological Activities

Research indicates that this compound may exhibit several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, indicating its use in treating infections.
  • Anticancer Properties : The compound has shown promise in preclinical models for inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialExhibited activity against bacterial strains
AnticancerInhibited proliferation in cancer cell lines
Anti-inflammatoryReduced cytokine production in vitro

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Study :
    • A study evaluated the compound's efficacy against various bacterial strains. Results indicated significant inhibition zones, suggesting strong antimicrobial properties.
  • Cancer Cell Proliferation :
    • In vitro assays demonstrated that this compound significantly reduced the growth of specific cancer cell lines, with IC50 values indicating potent activity.
  • Inflammatory Response Modulation :
    • Research conducted on RAW 264.7 macrophage cells showed that treatment with this compound led to a decrease in nitric oxide production in response to lipopolysaccharide (LPS) stimulation, highlighting its potential as an anti-inflammatory agent .

Table 2: Case Study Results

Study FocusMethodologyKey Findings
AntimicrobialDisk diffusion methodSignificant inhibition against E. coli and S. aureus
Cancer ProliferationMTT assayIC50 = 15 µM for breast cancer cell line
InflammationNO production assayReduction by 40% in LPS-induced RAW 264.7 cells

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